
2-Bromo-3,6-dichlorobenzoic acid
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Overview
Description
2-Bromo-3,6-dichlorobenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C7H3BrCl2O2. This compound features a benzene ring substituted with bromine and chlorine atoms at the 2nd, 3rd, and 6th positions, respectively, and a carboxylic acid group at the 1st position. It is a white to off-white crystalline solid, commonly used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichlorobenzoic acid typically involves the chlorination of 2-bromobenzoic acid. The process can be carried out under the following conditions:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position undergoes substitution reactions under basic conditions. This reactivity is exploited in agrochemical synthesis, particularly for herbicide intermediates like dicamba .
Reaction | Reagents/Conditions | Product |
---|---|---|
Methoxylation | Sodium methoxide, 30–90°C in chlorosulfonic acid | 2-Methoxy-3,6-dichlorobenzoic acid |
Hydrolysis | Aqueous NaOH, 50–80°C | 2-Hydroxy-3,6-dichlorobenzoic acid |
Key factors influencing substitution:
-
Temperature : Optimal range: 30–60°C for minimal side reactions .
-
Catalysts : FeCl₃ or AlCl₃ enhance reaction rates in chlorosulfonic acid .
-
Steric effects : The 3,6-dichloro substituents direct nucleophilic attack to the 2-position.
Oxidation Reactions
The carboxylic acid group remains stable under most conditions, but the compound participates in oxidation-mediated transformations during synthetic pathways:
Process | Oxidizing Agent | Application |
---|---|---|
Benzyl alcohol oxidation | KMnO₄ or CrO₃ in acidic media | Synthesis of dicamba precursors |
In one patented method, 2-methoxy-3,6-dichlorobenzyl alcohol is oxidized to 2-methoxy-3,6-dichlorobenzoic acid using catalytic chromium trioxide .
Comparative Reactivity with Analogues
The positioning of halogens significantly alters reactivity:
Compound | Reactivity Profile | Key Difference |
---|---|---|
4-Bromo-2,6-dichlorobenzoic acid | Lower substitution activity at 4-position | Steric hindrance from adjacent Cl |
2-Chloro-3,6-dibromobenzoic acid | Faster bromine substitution | Weaker C−Br bond vs. C−Cl |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
2-Bromo-3,6-dichlorobenzoic acid is significantly utilized in scientific research across various disciplines.
Chemistry: It serves as a crucial intermediate in synthesizing more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals. Specifically, it is used in the preparation of Dicamba .
Preparation Methods
The synthesis of this compound typically involves the chlorination of 2-bromobenzoic acid. One method includes the following steps :
- Under catalytic conditions, 2-bromobenzoic acid undergoes a chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid to produce this compound .
- The catalyst can be ferric trichloride, alchlor, or zinc chloride .
- Chlorination uses chlorine as the chlorinating agent and is conducted at a temperature between 30°C and 90°C for 20 to 60 minutes .
- 2-bromobenzoic acid is prepared by mixing benzoic acid with chlorosulfonic acid under a protective atmosphere, followed by dropwise addition of a brominating agent, such as bromine, at 0°C to 30°C for 30 to 90 minutes .
Use in Dicamba Preparation
This compound is utilized in the preparation of Dicamba, a broadleaf herbicide . The process involves:
- Methoxylation: this compound undergoes methoxylation to produce Dicamba .
- Reaction Conditions: The this compound is reacted with sodium methoxide in an alcoholic solvent, such as methanol, at 40°C to 100°C for 1 to 3 hours .
- Workup: After methoxylation, the alcoholic solvent is distilled off, the pH is adjusted to 1-3, and the mixture is cooled and filtered to obtain Dicamba .
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the benzene ring influence its reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 2-Bromo-3,5-dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 3,6-Dichlorosalicylic acid
Comparison: 2-Bromo-3,6-dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. The presence of bromine and chlorine atoms at the 2nd, 3rd, and 6th positions imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 2-Bromo-3,5-dichlorobenzoic acid has a different substitution pattern, leading to variations in its chemical behavior and applications .
Biological Activity
2-Bromo-3,6-dichlorobenzoic acid is a halogenated benzoic acid derivative known for its potential biological activities. This compound has garnered attention in various fields, including agriculture and pharmaceuticals, due to its herbicidal properties and potential as a precursor for synthesizing other biologically active compounds.
- Molecular Formula : C7H3BrCl2O2
- Molecular Weight : 252.91 g/mol
- Structure : The compound features a bromine atom at the 2-position and chlorine atoms at the 3- and 6-positions of the benzoic acid ring.
Herbicidal Properties
This compound has been primarily studied for its herbicidal activity. It acts as a selective herbicide, inhibiting the growth of specific weeds while minimizing damage to crops. This selectivity is attributed to its ability to disrupt hormonal signaling pathways in plants, particularly those involved in cell division and elongation.
Research Findings :
- A study demonstrated that the application of this compound caused significant inhibition of root elongation in various weed species, indicating its potential as a pre-emergent herbicide .
- The mechanism of action involves interference with auxin transport and metabolism, leading to abnormal growth patterns in target plants .
Cytotoxicity and Anticancer Activity
Recent investigations into the cytotoxic effects of this compound have revealed promising results. The compound exhibited moderate cytotoxicity against several cancer cell lines.
Case Study :
- In vitro assays showed that the compound had an IC50 value of approximately 86 μM against liver cancer cells (WRL-68). This level of activity suggests that it may serve as a lead compound for further development in anticancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Initial studies indicate that it may inhibit specific kinases involved in cancer progression.
Findings :
- Molecular docking studies suggest that this compound interacts with key residues in the active sites of target kinases, potentially blocking their activity and leading to decreased proliferation of cancer cells .
Comparative Biological Activity Table
Properties
Molecular Formula |
C7H3BrCl2O2 |
---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
2-bromo-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
KFLUTCAOJQCWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl |
Origin of Product |
United States |
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